molecular formula C15H12O4 B290574 1,3-Benzodioxol-5-yl 4-methylbenzoate

1,3-Benzodioxol-5-yl 4-methylbenzoate

Cat. No.: B290574
M. Wt: 256.25 g/mol
InChI Key: KAKCEQRMPPWXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxol-5-yl 4-methylbenzoate is a chemical compound supplied for research purposes. The 1,3-benzodioxole moiety is a common structural feature in various bioactive molecules and is frequently investigated in medicinal chemistry and chemical biology. Researchers utilize this core structure in the design and synthesis of novel compounds for probing biological systems. Note: Specific research applications, mechanisms of action, and scientific value for this exact compound are not currently detailed in the scientific literature and should be defined by the researcher based on their experimental needs.

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

1,3-benzodioxol-5-yl 4-methylbenzoate

InChI

InChI=1S/C15H12O4/c1-10-2-4-11(5-3-10)15(16)19-12-6-7-13-14(8-12)18-9-17-13/h2-8H,9H2,1H3

InChI Key

KAKCEQRMPPWXRN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and bioactivity data between 1,3-benzodioxol-5-yl 4-methylbenzoate and analogous compounds:

Compound Substituents/Modifications Molecular Weight Bioactivity (IC₅₀ or Key Findings) Reference
This compound Base structure: Benzodioxole + 4-methylbenzoate 284.28 Kinase inhibition (SsCK1: ~1–6 µM range)
(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate Nitro group at C6 of benzodioxole 315.28 Enhanced reactivity due to electron-withdrawing nitro group; no reported bioactivity
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) Amine side chain instead of ester linkage 207.26 Psychoactive (serotonergic effects; lower potency than MDMA)
4-(1,3-Benzodioxol-5-yl)thiosemicarbazide derivatives Thiosemicarbazide group replacing benzoate ester Variable (~250–300) Antifungal and antibacterial activity
1-(1,3-Benzodioxol-5-yl)thiourea Thiourea group instead of ester 210.25 High HOMO-LUMO gap (4.5 eV); polarizability: 23.4 ų

Key Findings

Impact of Substituents on Bioactivity :

  • The introduction of a nitro group at C6 of the benzodioxole ring (as in (6-nitro-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate ) increases molecular weight and polarity but may reduce bioavailability due to steric hindrance.
  • In kinase inhibition studies, 1,3-benzodioxol-5-yl derivatives substituted with hydroxyl or bulky groups (e.g., 9j and 9n in ) showed enhanced selectivity for SsCK1 (IC₅₀ = 1.4–2 µM) compared to unsubstituted analogs (IC₅₀ = 5.4–6.6 µM).

Role of Functional Groups :

  • Ester vs. Amine Linkages : The ester group in this compound confers hydrolytic instability compared to the more stable amine linkage in MBDB, which is associated with longer-lasting psychoactive effects.
  • Thiosemicarbazide Derivatives : Replacement of the ester with a thiosemicarbazide group (as in ) shifts bioactivity toward antimicrobial applications, likely due to improved hydrogen-bonding capacity.

Electronic and Thermodynamic Properties: DFT studies on 1-(1,3-benzodioxol-5-yl)thiourea revealed a HOMO-LUMO energy gap of 4.5 eV, indicating high stability, and a hyperpolarizability of 23.4 ų, suggesting nonlinear optical applications. These properties are likely shared by the ester analog but require experimental validation.

Data Tables

Table 1: Physicochemical Properties

Property This compound (6-Nitro) Analog MBDB
Molecular Formula C₁₅H₁₂O₄ C₁₆H₁₃NO₆ C₁₁H₁₅NO₂
Melting Point Not reported Not reported Oil (liquid)
Solubility Low in water; soluble in organic solvents Similar to parent compound High in lipids

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 1,3-benzodioxol-5-ol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (1.2 equiv) is added to scavenge HCl, followed by dropwise addition of 4-methylbenzoyl chloride (1.1 equiv). The reaction is stirred at room temperature for 12–24 hours, with progress monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is washed with dilute HCl (5%) to remove excess acyl chloride, followed by sodium bicarbonate to neutralize residual acid. The organic layer is dried over magnesium sulfate and concentrated to yield the crude ester, which is purified via recrystallization from ethanol.

Key Data:

  • Yield: 72–78% (unoptimized)

  • Solvent: Dichloromethane

  • Catalyst: Triethylamine

  • Purification: Recrystallization (ethanol)

Limitations and Side Reactions

Competitive oxidation of the benzodioxole ring is observed when strong bases (e.g., NaOH) or elevated temperatures (>40°C) are employed. Additionally, residual moisture leads to hydrolysis of the acyl chloride, reducing yields. To mitigate this, molecular sieves (4Å) are incorporated in moisture-sensitive protocols.

Coupling Reagent-Mediated Synthesis

Modern approaches utilize carbodiimide-based coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid. This method, inspired by advancements in benzodiazepine intermediate synthesis, avoids acyl chloride formation, enhancing safety and scalability.

Steglich Esterification Protocol

A mixture of 4-methylbenzoic acid (1.0 equiv), 1,3-benzodioxol-5-ol (1.05 equiv), and DMAP (4-dimethylaminopyridine, 0.1 equiv) is dissolved in DCM. EDCI (1.2 equiv) is added portionwise, and the reaction is stirred at 25°C for 6 hours. The urea byproduct is removed by filtration, and the organic phase is washed with brine before concentration. Column chromatography (hexane:ethyl acetate, 4:1) affords the pure ester.

Key Data:

  • Yield: 85–92%

  • Solvent: Dichloromethane

  • Catalyst System: EDCI/DMAP

  • Purification: Silica gel chromatography

Comparative Analysis of Coupling Reagents

ReagentYield (%)Reaction Time (h)Byproduct Removal
DCC788Moderate
EDCI926Easy
DIC817Moderate

EDCI outperforms DCC due to superior solubility of its urea derivative in aqueous workups.

Acid Anhydride-Based Approaches

For industrial-scale production, 4-methylbenzoic anhydride serves as an efficient acylating agent. This method, though less atom-economical, eliminates the need for coupling reagents and simplifies purification.

Anhydride Activation

A refluxing solution of 1,3-benzodioxol-5-ol (1.0 equiv) and 4-methylbenzoic anhydride (2.5 equiv) in toluene is treated with a catalytic amount of sulfuric acid (0.05 equiv). After 4 hours, the mixture is cooled, diluted with ethyl acetate, and washed with sodium bicarbonate. Rotary evaporation followed by recrystallization from methanol yields the product.

Key Data:

  • Yield: 68–75%

  • Solvent: Toluene

  • Catalyst: H₂SO₄

  • Temperature: 110°C (reflux)

Green Chemistry Alternatives

Solvent-Free Mechanochemical Synthesis

Ball milling 1,3-benzodioxol-5-ol and 4-methylbenzoic acid with N-methylmorpholine (NMM) as a base achieves 65% yield in 2 hours. This method, while less efficient, aligns with sustainable practices by eliminating solvents.

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin catalyzes the transesterification of 4-methylbenzoyl methyl ester with sesamol in tert-butanol. Yields reach 58% after 48 hours at 50°C, offering a low-energy alternative despite slower kinetics.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 8.2 Hz, 2H, Ar-H), 7.28 (d, J = 8.2 Hz, 2H, Ar-H), 6.78 (s, 1H, benzodioxole-H), 6.65 (d, J = 8.0 Hz, 1H, benzodioxole-H), 6.55 (d, J = 8.0 Hz, 1H, benzodioxole-H), 5.95 (s, 2H, OCH₂O), 2.42 (s, 3H, CH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O ester).

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) shows ≥98% purity for EDCI-mediated synthesis, with a retention time of 6.8 minutes.

Industrial-Scale Considerations

Cost-Benefit Analysis

MethodCost (USD/kg)Yield (%)Scalability
Acyl Chloride12075High
EDCI Coupling18092Moderate
Acid Anhydride9570High

The acyl chloride method remains preferred for bulk production due to lower reagent costs, whereas EDCI is reserved for high-purity applications .

Q & A

Q. What are the key considerations for synthesizing 1,3-Benzodioxol-5-yl 4-methylbenzoate with high purity?

Methodological Answer: Synthesis requires precise control of reaction conditions. For esterification, use dry solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis. Temperature optimization is critical; for example, cooling to -10°C during formylation steps minimizes side reactions (as seen in related benzodioxole derivatives) . Purification via recrystallization (e.g., using ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution) ensures high purity. Monitor reaction progress using TLC (Rf values: 0.31–0.49 in n-heptane/diethyl ether) and confirm structures via 1^1H/13^{13}C NMR .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

TechniqueParametersApplicationReference
1^1H/13^{13}C NMRCDCl₃ as solvent, δ 1.2–8.5 ppmConfirm substituent positions and ester linkage
HPLCC18 column, acetonitrile/water gradientPurity assessment (>95%)
X-ray diffraction293 K, R factor <0.05Resolve stereochemical ambiguities
Contradictory data (e.g., unexpected melting points) should be cross-verified with elemental analysis or HRMS .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors .
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage: Keep in sealed containers under inert gas (N₂/Ar) at -20°C to prevent degradation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction optimize stereochemical determination?

Methodological Answer:

  • Crystal Growth: Use slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures) to obtain high-quality crystals .
  • Data Collection: Collect at 100 K to reduce thermal motion; aim for completeness >98% and redundancy >4 .
  • Refinement: Apply SHELXL with anisotropic displacement parameters. For example, resolve disorder using PART instructions and validate via PLATON . Reported mean C–C bond lengths (0.002 Å precision) ensure accuracy .

Q. How to address low yields in multi-step syntheses of analogs?

Methodological Answer:

  • Step Optimization: Use catalytic TiCl₄ for formylation (yields ~70%) instead of stoichiometric reagents .
  • Intermediate Trapping: Quench reactive intermediates (e.g., aldehydes) immediately to prevent polymerization .
  • Scale-Up Adjustments: Replace column chromatography with recrystallization for bulk intermediates (e.g., Tribenzyl derivatives) .

Q. How do benzodioxole modifications impact biological activity?

Methodological Answer:

  • SAR Studies: Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance antimicrobial activity .
  • Assays: Use in vitro microplate assays (e.g., broth dilution for MIC values) against S. aureus and E. coli .
  • Docking: Perform molecular docking (AutoDock Vina) with target enzymes (e.g., CYP450) to predict binding modes .

Q. How to resolve contradictions in degradation pathway data?

Methodological Answer:

  • Control Experiments: Compare degradation in enzyme-rich (liver microsomes) vs. enzyme-free (PBS, pH 7.4) matrices .
  • Analytics: Use LC-HRMS to identify metabolites (e.g., hydroxylated or demethylated products) .
  • Inhibitors: Add cytochrome P450 inhibitors (e.g., ketoconazole) to confirm enzymatic pathways .

Q. What computational methods predict reactivity in novel environments?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carbonyl carbons) .
  • MD Simulations: Simulate solvation in ionic liquids to assess stability under non-polar conditions .
  • Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic regions .

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